Navigating the Spectral Landscape: A Technical Guide to the NMR Profile of (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Navigating the Spectral Landscape: A Technical Guide to the NMR Profile of (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) chemical shift data for the chiral molecule (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol. In the absence of publicly available experimental spectra for this specific compound, this document leverages advanced computational prediction tools and established principles of NMR spectroscopy to offer a robust, theoretical framework for its structural elucidation and characterization.
Introduction to (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chiral organic molecule featuring a seven-membered benzoxepine heterocyclic core. The structure is characterized by a tert-butyl group on the aromatic ring and a hydroxyl group at the stereogenic center (C5). This combination of a bulky, electron-donating substituent and a polar, hydrogen-bonding capable functional group on a flexible seven-membered ring results in a distinct and interpretable NMR spectrum. Understanding this spectral signature is paramount for confirming its synthesis, assessing its purity, and studying its interactions in biological systems.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol. These values were generated using a consensus approach from multiple NMR prediction algorithms.[1][2] It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-6 | ~7.25 | d | 1H | ~2.0 |
| H-8 | ~7.10 | dd | 1H | ~8.5, 2.0 |
| H-9 | ~6.85 | d | 1H | ~8.5 |
| H-5 (CHOH) | ~4.80 | t | 1H | ~6.5 |
| H-2 (OCH₂) | ~4.20 | m | 1H | - |
| H-2 (OCH₂) | ~4.00 | m | 1H | - |
| H-4 (CH₂) | ~2.10 | m | 1H | - |
| H-4 (CH₂) | ~1.90 | m | 1H | - |
| H-3 (CH₂) | ~1.80 | m | 2H | - |
| OH | Variable (broad s) | 1H | - | - |
| C(CH₃)₃ | ~1.30 | s | 9H | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7 (C-Ar) | ~150.0 |
| C-5a (C-Ar) | ~138.0 |
| C-9a (C-Ar) | ~135.0 |
| C-9 (CH-Ar) | ~128.0 |
| C-8 (CH-Ar) | ~125.0 |
| C-6 (CH-Ar) | ~122.0 |
| C-5 (CHOH) | ~70.0 |
| C-2 (OCH₂) | ~68.0 |
| C-4 (CH₂) | ~38.0 |
| C (CH₃)₃ | ~34.5 |
| C(C H₃)₃ | ~31.5 |
| C-3 (CH₂) | ~25.0 |
In-Depth Spectral Interpretation
¹H NMR Spectrum
The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the aromatic, carbinol, methylene, and tert-butyl protons.
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Aromatic Region (δ 6.8-7.3 ppm): The three aromatic protons on the substituted benzene ring are expected to appear as a set of coupled multiplets. The proton at the C6 position (H-6), being ortho to the bulky tert-butyl group, is predicted to be a doublet with a small meta-coupling constant. The H-8 proton will likely be a doublet of doublets due to ortho and meta coupling, while the H-9 proton, ortho to the oxepine ring, should appear as a doublet with a typical ortho-coupling constant.
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Carbinol Proton (H-5, δ ~4.80 ppm): The proton attached to the carbon bearing the hydroxyl group is expected to resonate as a triplet due to coupling with the adjacent methylene protons at C4. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom.
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Methylene Protons (H-2, H-3, H-4): The methylene protons of the seven-membered ring are expected to exhibit complex splitting patterns due to their diastereotopic nature and restricted conformational mobility. The H-2 protons, being adjacent to the oxygen atom of the ether linkage, are the most deshielded of the methylene groups.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[5][6] It typically appears as a broad singlet that can be exchanged with D₂O.
-
tert-Butyl Protons (δ ~1.30 ppm): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, a characteristic feature in ¹H NMR spectra.
¹³C NMR Spectrum
The carbon-13 NMR spectrum is predicted to show twelve distinct signals, corresponding to the fourteen carbon atoms in the molecule, with the three methyl carbons of the tert-butyl group being equivalent.
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Aromatic Carbons (δ 122-150 ppm): Six signals are expected in the aromatic region. The carbon atom attached to the tert-butyl group (C-7) and the quaternary carbons of the fused ring system (C-5a and C-9a) are predicted to have the most downfield shifts. The chemical shifts of the protonated aromatic carbons are influenced by the electron-donating nature of the tert-butyl group.
-
Carbinol Carbon (C-5, δ ~70.0 ppm): The carbon atom bonded to the hydroxyl group is expected to resonate in the typical range for secondary alcohols.[7]
-
Methylene Carbons (C-2, C-3, C-4): The C-2 carbon, being part of the benzylic ether linkage, will be the most deshielded among the methylene carbons. The other methylene carbons of the seven-membered ring will appear at higher fields.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is predicted around 34.5 ppm, while the three equivalent methyl carbons are expected at approximately 31.5 ppm.
Experimental Protocols for NMR Data Acquisition
For researchers aiming to acquire experimental NMR data for (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, the following protocols are recommended as a starting point.[8][9]
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
1D NMR Data Acquisition
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
2D NMR Experiments for Structural Confirmation
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (typically over 2-3 bonds), which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.[10]
Visualization of the NMR Elucidation Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule like (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol using NMR spectroscopy.
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. Visualizer loader [nmrdb.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. compoundchem.com [compoundchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
